molecular formula C11H12N2O2 B8462664 5-(2-Methoxy-benzyl)-oxazol-2-ylamine

5-(2-Methoxy-benzyl)-oxazol-2-ylamine

Cat. No. B8462664
M. Wt: 204.22 g/mol
InChI Key: KOMXMXMAHUGTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxy-benzyl)-oxazol-2-ylamine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Methoxy-benzyl)-oxazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxy-benzyl)-oxazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Methoxy-benzyl)-oxazol-2-ylamine

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methyl]-1,3-oxazol-2-amine

InChI

InChI=1S/C11H12N2O2/c1-14-10-5-3-2-4-8(10)6-9-7-13-11(12)15-9/h2-5,7H,6H2,1H3,(H2,12,13)

InChI Key

KOMXMXMAHUGTPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=CN=C(O2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-3-(2-methoxylphenyl)-propionaldehyde (10 g, crude from above) and urea (9.6 g, 0.16 mol) was dissolved in ethanol (250 mL) and then heated to reflux overnight. The solvent was evaporated to dryness. The residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were adjusted to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was separated, dried over sodium sulfate, and evaporated to dryness. The crude product was purified by silica gel column chromatography to yield the yellow-red solid product. (0.72 g, 0.35% from 2-methoxyaniline). ESI-MS m/z calc. 204.1. found 205.1 (M+1)+ 1H NMR (CDCl3) δ 7.26-7.20 (m, 1H), 7.14 (d, J=7.2 Hz, 1H), 6.91-6.86 (m, 2H), 6.35 (s, 1H), 4.49 (bs, 2H), 3.85 (s, 2H), 3.82 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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